molecular formula C14H11N7OS2 B2423800 4-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1903631-14-0

4-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2423800
CAS No.: 1903631-14-0
M. Wt: 357.41
InChI Key: GAOQNVCYIUQXJS-UHFFFAOYSA-N
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Description

4-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H11N7OS2 and its molecular weight is 357.41. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, 4-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide, is a derivative of the triazolothiadiazine class . Triazolothiadiazines are known to interact with a variety of enzymes and receptors, exhibiting diverse pharmacological activities . They have been reported to show anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral activities, and also act as enzyme inhibitors .

Mode of Action

The mode of action of this compound is likely related to its ability to form specific interactions with different target receptors . The hydrogen bond accepting and donating characteristics of its core structure, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, make it a precise pharmacophore with a bioactive profile .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, as an enzyme inhibitor, it could potentially inhibit the activity of enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This could lead to downstream effects on the biochemical pathways these enzymes are involved in.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given its potential as an enzyme inhibitor, it could alter the activity of targeted enzymes, leading to changes in cellular processes. For instance, as an anticancer agent, it might inhibit the proliferation of cancer cells .

Properties

IUPAC Name

4-methyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N7OS2/c1-8-13(24-20-16-8)14(22)15-7-12-18-17-11-5-4-9(19-21(11)12)10-3-2-6-23-10/h2-6H,7H2,1H3,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOQNVCYIUQXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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